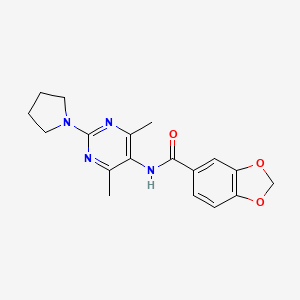

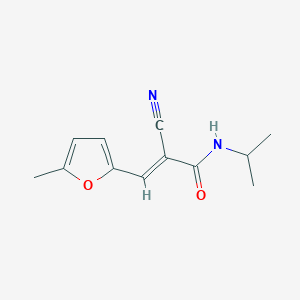

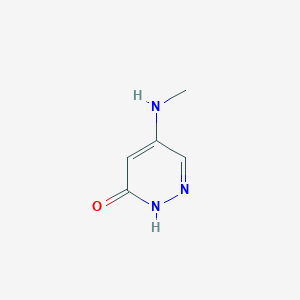

![molecular formula C14H11N3O3S2 B2355006 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864938-07-8](/img/structure/B2355006.png)

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound contains a thiazolo[5,4-e][1,3]benzothiazol moiety, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . These types of compounds attract great interest from researchers for drug design due to their high biological and pharmacological activity .

Synthesis Analysis

The synthesis of such compounds often involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Molecular Structure Analysis

The presence of the benzothiazole and thiazolo[5,4-e][1,3]benzothiazol moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.Chemical Reactions Analysis

The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Scientific Research Applications

Synthesis and Biological Activities

Benzothiazoles and related compounds have been extensively studied for their potential in developing new therapeutic agents due to their diverse biological activities. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derivatives have been synthesized with potential anti-inflammatory and analgesic activities. These compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), suggesting their utility as anti-inflammatory agents with analgesic properties (Abu‐Hashem et al., 2020).

Anticancer Potential

The synthesis and evaluation of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have demonstrated promising anticancer activity against various human cancer cell lines. These compounds, particularly 7k, 7l, 7b, and 7a, have shown significant growth inhibitory activities, indicating their potential as anticancer agents (Tiwari et al., 2017).

Antioxidant Activity

Compounds containing benzothiazole and related structures have been identified with potential antioxidant activities. The evaluation of new benzothiazole derivatives in the context of acetaminophen toxicity has highlighted their capability to inactivate reactive chemical species through antioxidant activity, showcasing their potential in mitigating oxidative stress-induced damage (Cabrera-Pérez et al., 2016).

Antimicrobial Applications

Benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and screened for their antimicrobial activity. These compounds have shown excellent broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Padalkar et al., 2014).

Gelation Behavior

Research into N-(thiazol-2-yl) benzamide derivatives has provided insights into the role of methyl functionality and multiple non-covalent interactions in supramolecular gelation. These studies have demonstrated the potential of such compounds to act as gelators for ethanol/water and methanol/water mixtures, with implications for material science and drug delivery systems (Yadav & Ballabh, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-7-15-11-10(21-7)3-2-8-12(11)22-14(16-8)17-13(18)9-6-19-4-5-20-9/h2-3,6H,4-5H2,1H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDNPHIAIPHCTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=COCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

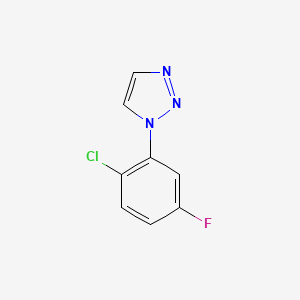

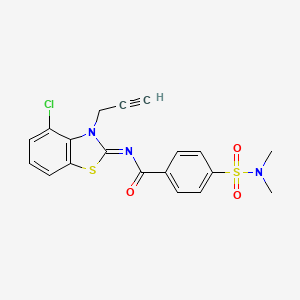

![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)

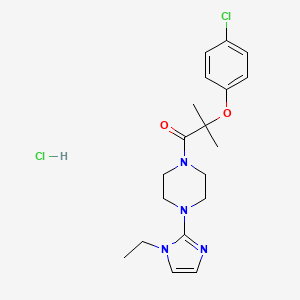

![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)

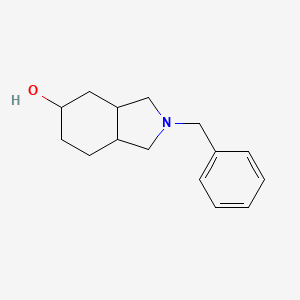

![5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354939.png)